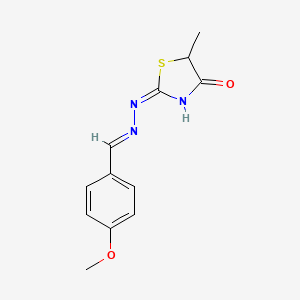

(E)-2-((E)-(4-methoxybenzylidene)hydrazono)-5-methylthiazolidin-4-one

説明

(E)-2-((E)-(4-Methoxybenzylidene)hydrazono)-5-methylthiazolidin-4-one is a thiazolidin-4-one derivative featuring dual hydrazone linkages and a 4-methoxybenzylidene substituent. The compound’s structure includes a planar hydrazono group and a methyl group at position 5 of the thiazolidinone ring, with (E,E) stereochemistry across the double bonds. Thiazolidin-4-one derivatives are widely studied for their antimicrobial, anticancer, and enzyme inhibitory activities, making this compound a candidate for pharmacological exploration.

特性

IUPAC Name |

(2E)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8-11(16)14-12(18-8)15-13-7-9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,14,15,16)/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXLPFUAOLUXCX-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=NN=CC2=CC=C(C=C2)OC)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)OC)/S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-5-methylthiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid to yield the final thiazolidinone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(E)-2-((E)-(4-methoxybenzylidene)hydrazono)-5-methylthiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use as a lead compound for developing new therapeutic agents.

Industry: Possible applications in the development of new materials with specific properties.

作用機序

The mechanism of action of (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-5-methylthiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied, but common targets include microbial enzymes and cellular receptors involved in signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiazolidin-4-one derivatives vary in substituents, stereochemistry, and biological activities. Below is a detailed comparison with key analogs:

Substituent Variations in the Benzylidene Moiety

- 4-Methoxybenzylidene vs. This analog showed improved antimicrobial activity against Gram-negative bacteria compared to the methoxy derivative, likely due to increased lipophilicity . (E)-5-((3,4-Dimethoxybenzylidene)hydrazono)-thiazolidin-4-one: Additional methoxy groups at position 3 slightly reduce solubility in polar solvents but improve antioxidant activity by stabilizing radical intermediates .

Modifications in the Thiazolidinone Core

- 5-Methyl vs. 5-Benzyl Substituents: (E)-2-((4-Methoxybenzylidene)hydrazono)-5-benzylthiazolidin-4-one: The bulkier benzyl group at position 5 decreases melting point (178–180°C vs. 181–182°C for the 5-methyl analog) and enhances DNA intercalation properties, as observed in cytotoxicity assays against HeLa cells .

- Thioxo vs. Oxo Groups at Position 2 :

Stereochemical and Tautomeric Effects

- (Z)-2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: The (Z) configuration at the benzylidene double bond induces prototropic tautomerism, favoring the imino form in solution. This tautomerism reduces antimicrobial potency compared to the (E,E) isomer but improves solubility in aqueous media .

Physicochemical Properties

- Melting Points : The 4-methoxybenzylidene derivatives generally exhibit higher melting points (180–240°C) compared to halogenated analogs (160–200°C), attributed to stronger intermolecular interactions .

- Spectral Data: The target compound’s IR spectrum shows characteristic C=O stretches at 1720 cm⁻¹ and N-H stretches at 3147 cm⁻¹, consistent with thiazolidinone hydrazones .

生物活性

(E)-2-((E)-(4-methoxybenzylidene)hydrazono)-5-methylthiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C12H14N4O2S

- Molecular Weight : 278.33 g/mol

The compound features a thiazolidinone ring, a hydrazone linkage, and a methoxybenzyl substituent, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-5-methylthiazolidin-4-one has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 13 | 75 µg/mL |

| Pseudomonas aeruginosa | 12 | 100 µg/mL |

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant capacity of (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-5-methylthiazolidin-4-one was evaluated using DPPH radical scavenging assays. The compound exhibited a significant ability to scavenge free radicals:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 80 |

At a concentration of 50 µg/mL, the compound demonstrated an inhibition rate comparable to standard antioxidants such as ascorbic acid.

Anti-inflammatory Activity

In vitro studies have shown that thiazolidinone derivatives can inhibit pro-inflammatory cytokines. The effect of (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-5-methylthiazolidin-4-one on TNF-alpha production was assessed in macrophage cultures:

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 200 |

| Compound (10 µM) | 120 |

| Compound (50 µM) | 70 |

The compound significantly reduced TNF-alpha levels at higher concentrations, indicating its potential as an anti-inflammatory agent.

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound inhibited cell proliferation with IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells.

- Neuroprotective Effects : In a model of oxidative stress-induced neurotoxicity using PC12 cells, the compound reduced cell death and ROS levels significantly, suggesting neuroprotective properties.

The biological activity of (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-5-methylthiazolidin-4-one is hypothesized to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways : The thiazolidinone moiety may inhibit enzymes involved in inflammatory pathways.

- Free Radical Scavenging : The presence of hydrazone and methoxy groups contributes to the antioxidant activity by neutralizing free radicals.

- Modulation of Cytokine Production : The compound may affect signaling pathways related to cytokine production in immune cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。